![molecular formula C27H23N5O4 B11313813 methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11313813.png)
methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzoxazole, triazole, and benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole moiety, which can be synthesized from 2-aminophenol and an appropriate aldehyde under oxidative conditions . The triazole ring is then introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst . Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to form more reactive intermediates.
Reduction: The triazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can lead to the formation of benzoxazole N-oxides, while reduction of the triazole ring can yield triazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzoxazole and triazole moieties can bind to enzymes or receptors, inhibiting their activity or altering their function. This compound may also interfere with cellular pathways, leading to changes in cell behavior or viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and benzoxazole N-oxides share structural similarities and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and its substituted derivatives are known for their broad range of applications in medicinal chemistry.
Benzoate Esters: Methyl benzoate and ethyl benzoate are simpler esters that serve as starting materials or intermediates in organic synthesis.
Uniqueness
Methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is unique due to its combination of benzoxazole, triazole, and benzoate moieties This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds
Eigenschaften
Molekularformel |
C27H23N5O4 |
---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
methyl 2-[[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H23N5O4/c1-3-9-23-24(26(33)28-21-13-8-7-12-19(21)27(34)35-2)29-31-32(23)18-14-15-22-20(16-18)25(36-30-22)17-10-5-4-6-11-17/h4-8,10-16H,3,9H2,1-2H3,(H,28,33) |
InChI-Schlüssel |
YHJUJEOQRFVMIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.